molecular formula C18H14N4O5 B2549009 5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1209673-41-5

5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2549009
CAS No.: 1209673-41-5
M. Wt: 366.333
InChI Key: XRMNVUBFGVTLNP-UHFFFAOYSA-N
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Description

The compound 5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic molecule featuring an isoxazole-carboxamide core linked to a 1,3,4-oxadiazole ring. Key structural elements include:

  • Isoxazole-3-carboxamide moiety: Provides a rigid, planar structure conducive to interactions with biological targets.
  • 4-Methoxybenzyl group: Enhances lipophilicity and may influence receptor binding via methoxy group interactions.

Properties

IUPAC Name

5-(furan-2-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c1-24-12-6-4-11(5-7-12)9-16-20-21-18(26-16)19-17(23)13-10-15(27-22-13)14-3-2-8-25-14/h2-8,10H,9H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMNVUBFGVTLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure

The molecular structure of this compound includes a furan ring, an isoxazole moiety, and an oxadiazole unit. These functional groups are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. Studies have demonstrated that derivatives of this scaffold show significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Organism
This compound4–8M. tuberculosis
Compound A0.003–0.03Clostridium difficile
Compound B0.03–0.125Neisseria gonorrhoeae

The mechanism of action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis and fatty acid metabolism, similar to other oxadiazole derivatives .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases. The anti-inflammatory effects are attributed to the modulation of pathways involving NF-kB and COX enzymes.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. The compound has been tested against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, showing IC50 values in the micromolar range.

Cell LineIC50 (µM)
MCF-710
HCT11615

Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways and inhibits cell proliferation by targeting cyclin-dependent kinases .

Case Studies

  • Antitubercular Activity : A study conducted by Dhumal et al. (2016) assessed the antitubercular activity of various oxadiazole derivatives, including those similar to the compound . The most active compounds demonstrated MIC values comparable to standard treatments like isoniazid .
  • Antimicrobial Efficacy : Research by Salama et al. (2020) highlighted the effectiveness of oxadiazole derivatives against Clostridium difficile, with some compounds outperforming established antibiotics such as vancomycin .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & Structure Core Structure Key Substituents Biological Activity Mechanism (Inferred) Source
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole linked to benzamide 4-Methoxybenzyl (oxadiazole); Benzyl(methyl)sulfamoyl (benzamide) Antifungal (MIC: 50 μg/mL against C. albicans) Thioredoxin reductase (Trr1) inhibition Kioshima et al., 2018
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole linked to benzamide Furan-2-yl (oxadiazole); Cyclohexyl(ethyl)sulfamoyl (benzamide) Antifungal (MIC: 100 μg/mL against C. albicans) Trr1 inhibition Kioshima et al., 2018
Target Compound : 5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide Isoxazole-carboxamide linked to 1,3,4-oxadiazole Furan-2-yl (isoxazole); 4-Methoxybenzyl (oxadiazole) Not explicitly reported (inferred: antifungal/Trr1 inhibition) Likely Trr1 inhibition due to structural overlap with LMM5/LMM11 N/A
Compound 1 () : N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide 1,3,4-Oxadiazole linked to acetamide Furan-2-yl (oxadiazole); Acetamide (phenyl) Precursor for Schiff bases; biological activity not specified Unknown (synthetic intermediate) Shah et al., 2024
Compound 41 () : 3-({[5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile 1,3,4-Oxadiazole with nitrodibenzofuran Nitrodibenzofuran; Sulfanyl-methylbenzonitrile GSK-3 inhibition (Alzheimer’s models) Targets glycogen synthase kinase-3β N/A

Functional Insights

Antifungal Activity: LMM5 and LMM11 exhibit antifungal effects via Trr1 inhibition, critical for redox homeostasis in C. albicans. Substituent positioning matters: LMM5’s 4-methoxybenzyl on oxadiazole enhances lipophilicity, while LMM11’s furan on oxadiazole may improve target binding.

Enzyme Inhibition: LMM5/LMM11 inhibit Trr1, a selenocysteine-dependent enzyme. The target compound’s isoxazole-carboxamide may mimic the benzamide’s role in LMM5/LMM11, facilitating enzyme interaction . Compound 41 () demonstrates structural versatility, with nitrodibenzofuran enabling GSK-3 inhibition. This highlights how oxadiazole derivatives can be tailored for diverse targets .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for LMM5/LMM11 (e.g., cyclization of carbohydrazides) or Schiff base formation (as in ) .

Notes

  • Mechanistic Uncertainty : While LMM5/LMM11 inhibit Trr1, the target compound’s isoxazole-carboxamide core may alter binding kinetics or selectivity.
  • Structural Optimization : The combination of furan (aromaticity) and methoxybenzyl (lipophilicity) could enhance bioavailability compared to LMM5/LMM11.
  • Diverse Applications : Oxadiazole derivatives are pharmacologically versatile, as seen in antifungal (LMM5/LMM11), neurodegenerative (Compound 41), and synthetic (Compound 1) contexts .

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